4-Methylpyridine-2-carbaldehyde
Description
Significance of Pyridine-Based Aldehydes as Chemical Building Blocks
Pyridine-based aldehydes, such as pyridine-2-carbaldehyde, are highly valued as chemical building blocks in organic synthesis. solubilityofthings.com The pyridine (B92270) ring itself is a key structural motif in numerous biologically active molecules, including vitamins and drugs. numberanalytics.comresearchgate.netmdpi.com The aldehyde group (-CHO) is a reactive functional group that readily participates in a wide array of chemical transformations. solubilityofthings.com This dual functionality makes pyridine carbaldehydes exceptionally useful for constructing more complex molecular architectures. solubilityofthings.coma2bchem.com Their ability to engage in reactions like condensation, nucleophilic additions, and cross-coupling allows for the creation of novel compounds with potential applications in medicinal chemistry and materials science. solubilityofthings.coma2bchem.com
Overview of Pyridine Carbaldehydes as Versatile Synthetic Intermediates
The reactivity of the aldehyde group makes pyridine carbaldehydes versatile synthetic intermediates. solubilityofthings.comresearchgate.net They are crucial precursors in the synthesis of a wide range of heterocyclic compounds. solubilityofthings.comclockss.org Key reactions include:
Condensation Reactions: They react with amines to form Schiff bases (imines), which are themselves important intermediates for synthesizing various biologically active compounds like azetidinones and thiazolidinones. researchgate.netjocpr.com
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, providing a route to pyridine carboxylic acids and their derivatives.
Reduction: Reduction of the aldehyde yields a primary alcohol.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction in organic synthesis. solubilityofthings.com
This reactivity profile establishes pyridine carbaldehydes as pivotal intermediates for accessing a diverse library of functionalized pyridine derivatives. researchgate.net
Current Research Landscape of 4-Methylpyridine-2-carbaldehyde (B1311750)
This compound (also known as 2-Formyl-4-picoline) is an organic compound with the chemical formula C₇H₇NO. chembk.comuni.lu It is a derivative of pyridine with a methyl group at the 4-position and a carbaldehyde group at the 2-position. sigmaaldrich.com This compound serves as a valuable intermediate in organic synthesis. chembk.comcymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₇NO chembk.comsigmaaldrich.com |
| Molar Mass | 121.14 g/mol chembk.comsigmaaldrich.com |
| Appearance | Colorless to light yellow liquid chembk.com |
| CAS Number | 53547-60-7 sigmaaldrich.com |
| Density | 1.082 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.531 sigmaaldrich.com |
Research into this compound often focuses on its utility in synthesizing more complex molecules with specific functional properties. A significant area of investigation involves its reaction with various amine-containing compounds to form Schiff bases. These Schiff bases can then act as ligands to form metal complexes. For instance, condensation with thiosemicarbazide (B42300) derivatives yields thiosemicarbazones, which are known to form complexes with transition metals like copper, zinc, and palladium. iucr.orgnih.govresearchgate.net
Studies have explored the biological activities of these derivatives. For example, thiosemicarbazones derived from substituted pyridine-2-carboxaldehydes have been investigated for their antitumor and antimicrobial properties. researchgate.netacs.orgnih.gov Specifically, derivatives of 4-methylpyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their potential as therapeutic agents. researchgate.netacs.org
The synthesis of this compound itself can be achieved through the oxidation of the corresponding methyl-substituted pyridine, 4-methylpyridine (B42270) (4-picoline). ijcce.ac.irijcce.ac.irwikipedia.org The selective oxidation of the methyl group at the 2-position while the one at the 4-position remains is a key synthetic challenge. Catalytic gas-phase oxidation using modified vanadium oxide catalysts has been studied for this purpose, aiming to produce pyridine-4-carbaldehyde and isonicotinic acid from 4-methylpyridine. ijcce.ac.irijcce.ac.ir
Table 2: Selected Reactions and Applications of this compound
| Reactant(s) | Reaction Type | Product Type | Application/Significance |
|---|---|---|---|
| Amine (e.g., 4-methylpyridin-2-amine) | Condensation | Schiff Base researchgate.net | Intermediates for pharmacologically active molecules. researchgate.netjocpr.com |
| Thiosemicarbazide | Condensation | Thiosemicarbazone acs.org | Ligands for metal complexes with potential antitumor activity. acs.orgnih.gov |
| (4-chloro-3-methyl phenyl) hydrazine (B178648) | Condensation | Schiff-base ligand | Forms metal complexes (Ni, Pd, Pt, Zn, Hg) studied for potential dual inhibition of SARS-CoV-2 enzymes. mdpi.com |
The acidic nature of the hydrogens on the methyl group of 4-methylpyridine allows it to participate in condensation reactions with aldehydes like benzaldehyde, further highlighting its versatility in synthesis. vaia.com The current research continues to build on this foundation, exploring new catalysts, reaction conditions, and applications for this compound and its derivatives in medicinal chemistry and materials science. nih.govresearchgate.netresearcher.life
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methylpyridine 2 Carbaldehyde
Direct Oxidation Routes to 4-Methylpyridine-2-carbaldehyde (B1311750)
The primary methods for synthesizing this compound involve the direct oxidation of a precursor, most commonly 2,4-lutidine. These routes are favored for their directness but require careful control to achieve high selectivity for the desired aldehyde.
Gas-Phase Catalytic Oxidation of 4-Methylpyridine (B42270) Precursors
A principal industrial method for producing this compound is the gas-phase catalytic oxidation of 2,4-lutidine. This process is typically carried out in a fixed-bed reactor at high temperatures. The main difficulty in this synthesis is the selective oxidation of the methyl group at the 2-position while leaving the methyl group at the 4-position intact. Over-oxidation, leading to the formation of 4-methyl-2-pyridinecarboxylic acid or complete combustion to CO and CO2, is a significant side reaction that needs to be minimized.
Vanadium-based catalysts, particularly vanadium(V) oxide (V2O5), are widely utilized for the oxidation of organic compounds and have been central to the gas-phase oxidation of 2,4-lutidine. kyoto-u.ac.jp The effectiveness of these catalysts is highly dependent on the specific nature of the vanadium species on the catalyst's surface. Research has shown that modifying V2O5 with other metal oxides can increase the activity of the catalyst. researchgate.net For instance, the transition to binary V2O5-SnO2 and V2O5-TiO2 catalysts, and even to ternary V2O5-TiO2-SnO2 systems, leads to a significant increase in activity. researchgate.net This enhanced activity allows for higher conversion of the starting material and shifts the optimal temperature for producing the intermediate this compound to a lower range. researchgate.net
Table 1: Effect of Catalyst Composition on 3-Methylpyridine (B133936) Conversion and Nicotinic Acid Yield
| Catalyst | Conversion of 3-Methylpyridine (%) | Yield of Nicotinic Acid (%) |
|---|---|---|
| V2O5 | ~55 | ~45 |
| V2O5–SnO2 | ~75 | ~65 |
| V2O5–ZrO2 | ~85 | ~80 |
| V2O5–SnO2–TiO2 | ~90 | ~85 |
| V2O5–ZrO2–TiO2 | >95 | ~95 |
Note: This data pertains to the oxidation of 3-methylpyridine but illustrates the general promotional effects of SnO2, ZrO2, and TiO2 on vanadium oxide catalysts. researchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to understand the oxidation mechanism at a molecular level. researchgate.net These theoretical calculations help to explain the promotional effects of metal oxide modifiers. researchgate.net Studies have shown that the promoting effect of SnO2 and TiO2 is linked to an increase in the proton affinity of the vanadyl oxygen (the oxygen atom double-bonded to vanadium). researchgate.net This increased affinity facilitates the transfer of a proton from the methyl group of the substrate to the catalyst. The energy released by the formation of a new O-H bond on the catalyst helps to offset the energy required to break the C-H bond of the methyl group. researchgate.net These calculations align with experimental observations that show enhanced activity and selectivity of the modified catalysts. researchgate.net
Selective Oxidation of Methyl Groups with Stoichiometric Oxidizing Agents (e.g., Selenium Dioxide)
The use of stoichiometric oxidizing agents provides an alternative to gas-phase catalysis. Selenium dioxide (SeO2) is a well-established reagent for the selective oxidation of methyl groups located at the 2- or 4-position of a pyridine (B92270) ring. tandfonline.comnih.gov This reaction is typically performed in the liquid phase, often using a solvent such as dioxane at reflux temperatures. tandfonline.com
This method is known for its high selectivity, but the reaction can be variable. tandfonline.com A significant drawback is the potential for over-oxidation to the corresponding carboxylic acid. tandfonline.com The reaction of 2,4-lutidine with selenium dioxide requires careful control of conditions to maximize the yield of 4-methyl-2-pyridinecarboxaldehyde. tandfonline.com The process also generates elemental selenium as a byproduct, which must be separated from the product mixture. tandfonline.com Despite these challenges, selenium dioxide remains a valuable reagent for this transformation in a laboratory setting. nih.gov
Table 2: Representative Yields for Selenium Dioxide Oxidation
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| 2,3-Lutidine | 3-Methylpyridine-2-carboxaldehyde | 20-22% | tandfonline.com |
| 7-Methylxantopterin | Formyl derivative | - | nih.gov |
Microwave-Assisted C-H Oxidation Strategies (e.g., Kornblum-Type Reactions)
Modern synthetic methods increasingly employ microwave-assisted techniques to improve reaction efficiency. The Kornblum-type oxidation is one such strategy that has been adapted for the synthesis of heteroaryl aldehydes. researchgate.net This reaction typically involves the in-situ generation of an alkyl iodide from the methyl azaarene, which then undergoes oxidation in the presence of dimethyl sulfoxide (B87167) (DMSO). researchgate.net DMSO acts as both the solvent and the oxygen source. researchgate.netacs.org
Microwave irradiation can dramatically shorten reaction times, often from hours to just minutes, and can lead to higher yields and cleaner product profiles by minimizing the formation of byproducts. researchgate.net This method avoids the use of harsh or toxic reagents and represents a more efficient and environmentally benign approach to the C-H oxidation of methylpyridines. researchgate.net
Indirect Synthetic Pathways via Functional Group Transformations
Indirect synthetic routes to this compound often involve the strategic modification of functional groups on a pre-existing pyridine core. These multistep sequences allow for the precise introduction of the aldehyde functionality at the C-2 position.
Vinyl Group Cleavage Methodologies (e.g., Ozonolysis)
A prominent indirect pathway involves the introduction of a vinyl group onto the pyridine ring, followed by oxidative cleavage to yield the desired aldehyde. This two-step process leverages robust cross-coupling reactions and reliable cleavage methods.
A key strategy is the use of palladium-mediated cross-coupling reactions, such as the Heck or Stille vinylation, to install a vinyl group at the 2-position of a suitably substituted 4-methylpyridine derivative. google.com For instance, a 2-halo or 2-triflate substituted pyridine can be coupled with a vinylating agent like tributyl(vinyl)tin (B143874) in a Stille reaction. google.com The advantage of this approach is that the vinylation reactions often proceed in high yields, typically exceeding 50% and in many cases over 70%. google.com
Following the successful installation of the vinyl group, it is readily converted into the 2-carboxaldehyde group via ozonolysis. google.comacs.org This cleavage reaction is carried out in a polar solvent, such as methanol, and provides the target aldehyde in very high yield. google.com This combination of a high-yield vinylation followed by efficient ozonolysis makes it a powerful and advanced method for synthesizing pyridine-2-carboxaldehyde intermediates. google.com
Multistep Pyridine Functionalization Approaches from Substituted Analogs
The synthesis of this compound can be achieved through various multistep sequences starting from more readily available substituted pyridine analogs. These methods rely on a series of functional group interconversions to build the target molecule.
One effective strategy begins with a substituted analog like 2-hydroxy-3-nitro-4-methylpyridine. google.com This starting material undergoes a sequence of reactions, beginning with the conversion of the 2-hydroxyl group into a better leaving group, such as a triflate (OTf). This transformation activates the 2-position for a subsequent high-yield Stille vinylation reaction. The final step in this sequence is the ozonolysis of the newly introduced 2-vinyl group, which cleaves the double bond to furnish the 2-carboxaldehyde in high yield. google.com
Another approach starts with 2,4-dimethylpyridine (B42361) (2,4-lutidine). google.comacs.org This method can involve nitrosation followed by oxidation of the 2-methyl group to form the 2-carboxaldehyde. google.com Alternatively, the oxidation of the methyl group can be accomplished using reagents like selenium dioxide, although this particular method has been associated with low yields in the synthesis of related hydroxy-substituted analogs. acs.org
More recent advancements include one-pot, metal-free procedures like the Vilsmeier-Haack reaction performed on 3-amino-4-methylpyridines. chemrxiv.org This reaction leads to the formation of 3-formyl-6-azaindoles, demonstrating a sophisticated functionalization that proceeds through the formation of a pyridinium (B92312) salt as a key intermediate for methyl group activation. chemrxiv.org While the final product is a bicyclic system, the underlying principle of functionalizing a substituted pyridine analog is a core concept in these multistep approaches. chemrxiv.org
| Synthetic Approach | Reported Overall Yield | Reference |
|---|---|---|
| Advanced Heck/Stille Vinylation followed by Ozonolysis | > 30% | google.com |
| Alternative Prior Art Multi-step Synthesis | < 10% | google.com |
| Multi-step Synthesis of Hydroxy-Substituted Analogs | 0.42% - 8.3% | acs.org |
Reactivity and Mechanistic Investigations of 4 Methylpyridine 2 Carbaldehyde
Condensation Reactions Involving the 4-Methyl Group of the Pyridine (B92270) Ring
The methyl group at the 4-position of the pyridine ring in 4-Methylpyridine-2-carbaldehyde (B1311750) also exhibits significant reactivity, particularly in condensation reactions. This reactivity stems from the acidity of the methyl protons, which is influenced by the electron-withdrawing nature of the pyridine ring.
Analysis of Proton Acidity of the 4-Methyl Group and Resonance Stabilization
The methyl group in 4-methylpyridine (B42270) (also known as γ-picoline) is weakly acidic. The pKa of the conjugate acid of 4-methylpyridine, the 4-methylpyridinium ion, is approximately 5.98. wikipedia.orghmdb.ca Some sources indicate the pKa of the methyl protons themselves is around 5.2. brainly.com This acidity allows for the deprotonation of the methyl group by a strong base to form a carbanion.
The resulting carbanion is stabilized by resonance. The negative charge can be delocalized from the methyl carbon into the pyridine ring, with a significant resonance contributor placing the negative charge on the ring nitrogen. rsc.org This delocalization enhances the stability of the carbanion, making its formation more favorable and enabling it to act as a nucleophile in subsequent reactions. rsc.orgpearson.com This resonance stabilization is a key factor in the reactivity of the 4-methyl group.
Quantum chemical calculations have been employed to study the deprotonation of the methyl group on modified vanadium oxide catalysts. These studies show that the enthalpy of deprotonation of the methyl group of a chemisorbed 4-methylpyridine can be decreased by modifying the catalyst, which correlates with experimental data on oxidation activity. ijcce.ac.ir
Stereochemical Outcomes of Aldol-Type Condensations
Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. ijnrd.org The stereochemical outcome of these reactions, particularly when new stereocenters are formed, is of critical importance. The stereoselectivity of aldol (B89426) reactions is influenced by various factors, including the geometry of the enolate (Z or E), the nature of the metal counterion, and the steric and electronic properties of the reactants. harvard.edu
The Zimmerman-Traxler model is a widely accepted transition state model that helps predict the stereochemical outcome of aldol reactions involving metal enolates. harvard.edumasterorganicchemistry.com This model proposes a chair-like, six-membered transition state. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, leading to predictable syn- or anti-diastereoselectivity depending on the enolate geometry. harvard.edu
In the context of pyridine aldehydes, organocatalyzed enantioselective aldol reactions have been studied. For example, the reaction between substituted pyridine carbaldehydes and α-ketoacids, catalyzed by a benzimidazole (B57391) pyrrolidine, can yield isotetronic acids or their corresponding pyridinium (B92312) salts with high enantioselectivity. nih.gov The specific outcome can depend on the substituents on the pyridine ring. nih.gov The stereochemical course of aldol condensations can also be influenced by the presence of chiral auxiliaries or catalysts, which can create a chiral environment and favor the formation of one stereoisomer over another. ijnrd.org
Heterocyclic Ring Formation from this compound
This compound serves as a valuable precursor for the synthesis of various heterocyclic ring systems, particularly those incorporating the pyridine moiety. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic potential at the methyl group, allows for diverse cyclization strategies.
Synthesis of 3-(Pyridin-2-yl)-1,2,4-Triazines and Their N-Oxides
One of the significant applications of pyridine-2-carbaldehyde derivatives is in the synthesis of 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net These compounds are important intermediates in the synthesis of more complex molecules like bipyridines and other fused heterocyclic systems. researchgate.net The general synthetic route involves the heterocyclization of a substituted pyridine-2-carbaldehyde with a suitable nitrogen-containing reagent, such as an isonitrosoacetophenone hydrazone. researchgate.netresearchgate.net This is typically followed by an aromatization step, which can be achieved through oxidation or dehydration. researchgate.netresearchgate.net
The reaction conditions can be tailored to produce either the 1,2,4-triazine (B1199460) or its corresponding N-oxide. For instance, dehydration in boiling acetic acid can lead to the formation of the triazine, while the use of certain oxidants can yield the triazine N-oxide. researchgate.net The synthesis of 1,2,4-triazines can also be achieved through a one-pot, three-step, metal-free [4+2] annulation process under microwave irradiation, which offers a more sustainable and efficient alternative to traditional methods that may require harsh conditions or metal catalysts. chemistryviews.org
Influence of Substituents on Heteroaryl Cyclization Efficiency
The efficiency and outcome of heteroaryl cyclization reactions are significantly influenced by the nature and position of substituents on the starting materials. In the synthesis of 3-(pyridin-2-yl)-1,2,4-triazines from pyridine-2-carbaldehydes, the substituents on the pyridine ring play a crucial role. researchgate.netjst.go.jp
Nucleophilic Dearomatization of Pyridine Rings (General Context)
The nucleophilic dearomatization of pyridine rings is a fundamental transformation that disrupts the aromatic sextet to form dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives. This process generally involves the addition of a nucleophile to the electron-deficient pyridine ring, which can be facilitated by various strategies.
A key consideration in the nucleophilic dearomatization of substituted pyridines is the regioselectivity of the nucleophilic attack. The pyridine ring is activated towards nucleophilic attack at the C2, C4, and C6 positions. The presence of substituents on the ring, such as the methyl group at C4 and the carbaldehyde group at C2 in this compound, is expected to significantly influence the regiochemical outcome of such reactions through a combination of electronic and steric effects.
Activation of the Pyridine Ring:
A common and effective method for promoting nucleophilic dearomatization is the activation of the pyridine nitrogen. This is often achieved by forming N-acylpyridinium or N-alkylpyridinium salts. mdpi.comresearchgate.net This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by even weak nucleophiles. The formation of an N-acylpyridinium salt from this compound, for instance with a chloroformate, would create a highly reactive intermediate.
Role of Nucleophiles:
A wide array of nucleophiles can be employed in the dearomatization of pyridines. These include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), as well as stabilized carbanions and heteroatom nucleophiles. nih.govresearchgate.net The choice of nucleophile can influence the regioselectivity of the addition.
Mechanistic Pathways:
The reaction mechanism typically involves the direct addition of the nucleophile to one of the electrophilic positions of the activated pyridine ring. For an N-acylpyridinium salt, nucleophilic attack can occur at either the C2 or C4 position. The resulting dihydropyridine product can sometimes be unstable and may undergo subsequent reactions such as oxidation back to a substituted pyridine, or further reduction to a piperidine (B6355638) derivative. nih.gov
In the context of this compound, the aldehyde functionality at the C2 position introduces additional reactivity. Nucleophiles could potentially add to the carbonyl carbon, leading to the formation of an alcohol, in competition with or in concert with the dearomatization of the pyridine ring.
Research Findings on Analogous Systems:
While specific data for this compound is not available, studies on similar pyridine derivatives provide valuable insights. For instance, the copper-catalyzed asymmetric dearomatization of 4-methoxypyridinium ions with Grignard reagents has been shown to produce chiral dihydro-4-pyridones with high enantioselectivity. nih.govresearchgate.net
| Entry | Pyridine Substrate | Nucleophile (Grignard Reagent) | Catalyst | Product | Yield (%) | ee (%) |
| 1 | 4-Methoxy-2-methylpyridine | EtMgBr | CuBr·SMe2 / (R)-L1 | Chiral dihydro-4-pyridone | 66 | >98 |
| 2 | 4-Methoxypyridine | PhMgBr | CuBr·SMe2 / (R)-L1 | Chiral dihydro-4-pyridone | 94 | 99 |
| 3 | 4-Methoxy-3-methylpyridine | MeMgBr | CuBr·SMe2 / (R)-L1 | Chiral dihydro-4-pyridone | 75 | >98 |
Table 1: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. nih.govresearchgate.net Note: This data is for analogous compounds and not for this compound.
Similarly, the dearomatization of pyridines can be achieved through transition metal-catalyzed reactions. For example, copper-catalyzed protocols have been developed for the 1,4-dearomatization of pyridines with styrenes in the presence of a silane. nih.govacs.org These reactions proceed under mild conditions and without pre-activation of the pyridine ring.
| Entry | Pyridine Substrate | Styrene Derivative | Catalyst System | Product | Yield (%) | ee (%) |
| 1 | Pyridine | Styrene | Cu(OAc)2 / (S,S)-Ph-BPE / DMMS | 1,4-Dihydropyridine derivative | 85 | 92 |
| 2 | 3-Methylpyridine (B133936) | 4-Chlorostyrene | Cu(OAc)2 / (S,S)-Ph-BPE / DMMS | 1,4-Dihydropyridine derivative | 78 | 95 |
| 3 | 4-Phenylpyridine | Styrene | Cu(OAc)2 / (S,S)-Ph-BPE / DMMS | 1,4-Dihydropyridine derivative | 91 | 90 |
Table 2: Asymmetric Cu(I)-Catalyzed Direct 1,4-Dearomatization of Pyridines. nih.govacs.org Note: This data is for analogous compounds and not for this compound.
The direct addition of organolithium reagents to pyridine derivatives can also lead to dearomatization. These highly reactive nucleophiles can add to the pyridine ring, often with a preference for the C2 position, to form dihydropyridine intermediates. rsc.org
The specific case of this compound presents an interesting substrate for nucleophilic dearomatization studies. The interplay between the directing effects of the C4-methyl group and the C2-carbaldehyde group, along with the potential for the aldehyde to participate in the reaction, suggests that a rich and complex reactivity profile awaits exploration. Future research in this area would be valuable for expanding the synthetic utility of substituted pyridines.
Advanced Spectroscopic and Structural Characterization of 4 Methylpyridine 2 Carbaldehyde and Its Derivatives
The definitive characterization of 4-Methylpyridine-2-carbaldehyde (B1311750) and its derivatives relies on a suite of advanced analytical techniques. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, electronic properties, and three-dimensional structure.
Computational Chemistry Approaches for 4 Methylpyridine 2 Carbaldehyde
Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure and reaction mechanisms of organic molecules. umn.edu It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems. DFT calculations are used to determine ground-state energies, molecular geometries, and the electron density of a system, which in turn allows for the prediction of various chemical properties. umn.edu
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex catalytic mechanisms. pitt.edu By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles for proposed reaction pathways. pitt.eduresearchgate.net This allows for the identification of the most favorable reaction mechanism and the rate-determining step.
For reactions involving 4-Methylpyridine-2-carbaldehyde (B1311750), DFT could be used to model its interaction with a catalyst, such as in a condensation or oxidation reaction. The calculations would reveal the geometry of the transition states and the activation energy barriers for each step. researchgate.netpku.edu.cn For instance, in a hypothetical catalytic cycle, DFT could distinguish between a concerted or a stepwise mechanism by comparing the activation free energies of the respective transition states. pku.edu.cn
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Catalyst | 0.0 |
| Transition State (TS1) | First energetic barrier | +21.5 |
| Intermediate | Metastable species formed after TS1 | +5.3 |
| Transition State (TS2) | Second energetic barrier | +15.8 |
| Products | Final products of the reaction step | -10.2 |
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. DFT calculations can accurately predict the PA of molecules like this compound. oberlin.edu The primary site of protonation is expected to be the nitrogen atom of the pyridine (B92270) ring, as it possesses a lone pair of electrons. oberlin.edumdpi.com DFT analysis elucidates electronic structures and thermodynamic stabilities, highlighting the primary binding site. mdpi.com The presence of both an electron-donating methyl group and an electron-withdrawing aldehyde group on the pyridine ring modulates the electron density on the nitrogen, influencing its basicity.
Calculations involve optimizing the geometries of both the neutral molecule and its protonated form (the conjugate acid) and then determining their electronic energies. The proton affinity is derived from the energy difference. Similarly, deprotonation enthalpies can be calculated by modeling the removal of a proton from the most acidic site, likely the aldehyde proton or a proton on the methyl group.
| Parameter | Description | Typical Calculated Value (kJ/mol) |
|---|---|---|
| Proton Affinity (PA) | Energy released upon protonation at the pyridine nitrogen. | ~950 - 970 |
| Deprotonation Enthalpy | Enthalpy change for removal of the most acidic proton. | ~1500 - 1550 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govthaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methyl group. The LUMO, conversely, would be centered on the electron-deficient carbaldehyde group and the pyridine ring, reflecting its electron-withdrawing nature. This distribution facilitates intramolecular charge transfer, a property vital for various applications. nih.gov NBO (Natural Bond Orbital) analysis can further quantify charge distribution and delocalization effects within the molecule. nih.gov
| Parameter | Description | Representative Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.70 |
Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts) through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules. nih.gov By calculating the optimized molecular geometry and its vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The method involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. For this compound, calculations would predict the 1H and 13C chemical shifts. The protons on the pyridine ring are expected to appear in the aromatic region, with their exact shifts influenced by the positions of the methyl and aldehyde groups. The aldehyde proton would be significantly downfield due to the deshielding effect of the carbonyl group.
| Proton Position | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 10.1 | 10.0 |
| Ring H (position 6) | 8.7 | 8.6 |
| Ring H (position 3) | 7.8 | 7.7 |
| Ring H (position 5) | 7.5 | 7.4 |
| Methyl (-CH3) | 2.5 | 2.4 |
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Molecules with significant charge asymmetry, often described as "push-pull" systems, can exhibit large nonlinear optical (NLO) responses. This compound has such a structure, with the electron-donating methyl group and pyridine ring acting as the donor (push) and the electron-withdrawing carbaldehyde group serving as the acceptor (pull). This intramolecular charge-transfer character is a key prerequisite for NLO activity.
Theoretical calculations using DFT can predict NLO properties by computing the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ). nih.gov These parameters quantify the molecule's response to an applied external electric field. A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response, which is essential for applications like frequency doubling in lasers. researchgate.net Computational studies allow for the screening of potential NLO materials and provide insight into the structure-property relationships that govern NLO activity. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Dipole Moment (μ) | Measure of charge separation in the molecule. | Indicates asymmetry required for NLO properties. |
| Polarizability (α) | Linear response of the electron cloud to an electric field. | Relates to the refractive index. |
| First Hyperpolarizability (β) | First nonlinear response to an electric field. | Key indicator of second-order NLO activity. |
Coordination Chemistry of 4 Methylpyridine 2 Carbaldehyde
4-Methylpyridine-2-carbaldehyde (B1311750) as a Ligand Motif in Metal Complex Formation
This compound serves as a fundamental building block for creating more complex ligand systems, primarily through the reaction of its aldehyde group. A common modification involves condensation with amines or hydrazines to form Schiff bases. These Schiff base ligands, which incorporate the this compound framework, are highly effective chelating agents for a variety of metal ions.
The resulting ligands can coordinate to metal centers in several ways, acting as bidentate or tridentate ligands. bohrium.com This versatility allows for the construction of both mononuclear and polynuclear metal complexes with varied geometries and properties. The coordination typically involves the pyridine (B92270) nitrogen and the imine nitrogen of the Schiff base, and in some cases, another donor atom from the amine or hydrazine (B178648) precursor. mdpi.comlibretexts.org
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands derived from this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.
Common characterization methods include:
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and pyridine ring vibrations. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the ligand and its conformation upon complexation. Changes in the chemical shifts of protons in the ligand can indicate coordination to a metal center. mdpi.comnih.gov
Electronic (UV-Vis) Spectroscopy: Offers insights into the electronic transitions within the complex, which are related to the geometry and the nature of the metal-ligand bonding. bohrium.com
Mass Spectrometry: Confirms the molecular weight of the complex. researchgate.net
Ligands derived from this compound can form both mononuclear and polynuclear complexes depending on the ligand design, the metal-to-ligand ratio, and the reaction conditions.
Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more ligand molecules. For example, a tridentate Schiff base ligand can wrap around a single metal center to form a stable complex. researchgate.net
Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligand molecules. The bridging can occur through various coordination modes of the ligand or through the involvement of other bridging species like halides or pseudohalides. For instance, some manganese(II) systems form one-dimensional chains where the metal ions are linked by both carboxylate and azide (B81097) bridges. nih.gov The formation of polynuclear structures can lead to interesting magnetic and catalytic properties.
The versatility of ligands derived from this compound is highlighted by their ability to adopt different coordination modes.
Bidentate Coordination: In this mode, the ligand binds to the metal center through two donor atoms. For Schiff base ligands, these are typically the pyridine nitrogen and the azomethine nitrogen. mdpi.comlibretexts.org This coordination mode is common in the formation of square planar or tetrahedral complexes.
Tridentate Coordination: When the amine or hydrazine precursor used to form the Schiff base contains an additional donor group, the resulting ligand can act in a tridentate fashion. bohrium.com This often leads to the formation of more stable octahedral or square pyramidal complexes. The third donor atom can be, for example, a phenolic oxygen or a thiol sulfur.
Researchers have extensively studied the coordination of this compound-based ligands with a variety of transition metal ions.
Copper(II): Copper(II) complexes with these ligands have been widely synthesized and characterized. nih.govresearchgate.netrsc.org They often exhibit square planar or distorted octahedral geometries and have been investigated for their potential applications in catalysis and as antimicrobial agents. researchgate.netrsc.org In some cases, dimeric copper(II) complexes with a paddle-wheel structure have been observed. nih.gov
Zinc(II): Zinc(II) complexes are of interest due to their structural diversity and potential biological applications. nih.govdntb.gov.uaresearchgate.net Studies have shown that the counterion can influence the supramolecular organization of these complexes. researchgate.net Theoretical studies have also been employed to understand their electronic structure and reactivity. researchgate.net
Platinum(II): Platinum(II) complexes with ligands derived from pyridine-2-carbaldehyde have been investigated as potential anticancer and antiviral agents. nih.govcdnsciencepub.comnih.govresearchgate.net These complexes typically adopt a square planar geometry.
Manganese(II): Manganese(II) complexes have been explored for their interesting magnetic properties, particularly in the context of polynuclear structures where the metal centers are bridged by both the organic ligand and other small bridging ligands like azides. nih.gov
Influence of Metal Centers on Ligand Conformation and Electronic Structure
The coordination of a metal ion to a this compound-based ligand has a significant impact on the ligand's conformation and electronic structure.
Upon complexation, the ligand is forced to adopt a specific conformation to accommodate the coordination geometry of the metal ion. This can lead to changes in bond angles and dihedral angles within the ligand framework. These conformational changes can be observed through techniques like X-ray crystallography and NMR spectroscopy. nih.goviucr.org
The electronic structure of the ligand is also perturbed by coordination. The donation of electron density from the ligand's donor atoms to the metal center results in a redistribution of electron density throughout the ligand. This is reflected in changes in the spectroscopic properties of the complex, such as shifts in IR and UV-Vis absorption bands. nih.govnih.gov The nature of the metal ion, including its size, charge, and d-electron configuration, plays a crucial role in determining the extent of these electronic and conformational changes.
Supramolecular Assembly and Metal-Organic Frameworks Featuring Pyridine Ligands
The directional nature of the coordination bonds involving pyridine-based ligands, including those derived from this compound, makes them excellent candidates for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.govnih.govfrontiersin.org
MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-containing ligands are frequently used as linkers in the synthesis of MOFs due to their ability to form strong and predictable coordination bonds. nih.govacs.org The resulting frameworks can exhibit a variety of topologies and are of great interest for applications in gas storage, separation, and catalysis. acs.org The methyl group on the pyridine ring can also influence the packing and porosity of the resulting framework.
Derivatization Strategies and Synthesis of Functionalized Analogs
Synthesis of Thiosemicarbazone Derivatives of 4-Methylpyridine-2-carbaldehyde (B1311750).google.comrsc.orgresearchgate.net
Thiosemicarbazones derived from pyridine-2-carboxaldehydes are a class of compounds extensively studied for their potent biological activities. The introduction of a methyl group at the 4-position of the pyridine (B92270) ring, as in this compound, influences the electronic and steric properties of the resulting thiosemicarbazone derivatives.
The synthesis of thiosemicarbazone derivatives from this compound is typically achieved through a direct condensation reaction with thiosemicarbazide (B42300) or its N-substituted analogs. researchgate.netmedwinpublishers.com This reaction involves the nucleophilic attack of the primary amino group of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding thiosemicarbazone. soeagra.com
The reaction is generally carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid to facilitate the reaction. medwinpublishers.comjuniv.edu For instance, the synthesis of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) is a well-documented example of this type of condensation. google.comnih.gov The general scheme for this reaction is as follows:
Scheme 1: General synthesis of thiosemicarbazone derivatives from this compound.
The reaction conditions can be optimized for various substituted thiosemicarbazides to achieve high yields of the desired products. nih.gov The use of N4-substituted thiosemicarbazides (where the substitution is on the terminal nitrogen atom) allows for the introduction of a wide range of functional groups, significantly diversifying the chemical space of the resulting thiosemicarbazones. juniv.edujournalijar.com
Table 1: Examples of Condensation Reactions for Thiosemicarbazone Synthesis
| Aldehyde/Ketone | Thiosemicarbazide Reactant | Product | Reference |
|---|---|---|---|
| 3-Nitro-2,4-lutidine (oxidized to aldehyde) | Thiosemicarbazide | 3-Nitro-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | nih.gov |
| 3-Amino-4-methylpyridine-2-carboxaldehyde | Thiosemicarbazide | 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | researchgate.netnih.gov |
| Various aldehydes | 4-Phenylthiosemicarbazide | N4-Phenylthiosemicarbazone derivatives | nih.gov |
Structural modifications of thiosemicarbazones derived from this compound, particularly at the N4-position of the thiosemicarbazide moiety, have a profound impact on their chemical properties and coordination ability. journalijar.comresearchgate.net The introduction of alkyl or aryl groups at this position can alter the ligand's electronic properties, lipophilicity, and steric hindrance, which in turn influences its ability to coordinate with metal ions. journalijar.com
These modifications are crucial as the biological activity of many thiosemicarbazones is linked to their ability to form stable chelate complexes with transition metal ions. ethernet.edu.et The thiosemicarbazone ligand typically acts as a tridentate ligand, coordinating to the metal center through the pyridine nitrogen, the imine nitrogen, and the thione sulfur atom, forming stable five-membered chelate rings. researchgate.netethernet.edu.et The electronic nature of the substituents on the thiosemicarbazide backbone can modulate the electron density on the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. researchgate.net For example, electron-donating groups can enhance the donor capacity of the ligand, leading to more stable metal complexes.
Furthermore, structural alterations can influence the aqueous solubility of the compounds and their copper(II) coordination ability. researchgate.net The geometry of the resulting metal complexes, which can range from square planar to octahedral, is also dictated by the nature of the thiosemicarbazone ligand. journalijar.com
Formation of Hydrazone Derivatives for Further Synthetic Transformations.researchgate.netnih.gov
Hydrazones are another important class of derivatives of this compound, formed by the condensation reaction with hydrazine (B178648) or its substituted derivatives, such as acylhydrazides. soeagra.comnih.gov These reactions are analogous to the formation of thiosemicarbazones and proceed readily under mild conditions. nih.gov
The resulting hydrazone derivatives are valuable synthetic intermediates. The C=N bond of the hydrazone can undergo a variety of chemical transformations, including reduction to form hydrazines, or participation in cycloaddition reactions to construct heterocyclic systems. researchgate.net Acylhydrazones, in particular, possess an additional amide functionality, which provides further sites for chemical modification and can influence the molecule's coordination properties and biological activity. nih.gov The synthesis of pyridoxal (B1214274) acylhydrazone compounds has demonstrated their potential as biologically active molecules. nih.gov
General Strategies for Carbonyl Derivatization in Pyridine Systems for Analytical and Synthetic Purposes.uiowa.eduresearchgate.net
The derivatization of the carbonyl group in pyridine aldehydes is a widely used strategy in both analytical and synthetic chemistry. uiowa.eduresearchgate.net From an analytical perspective, the formation of colored or fluorescent derivatives, such as dinitrophenylhydrazones, allows for the qualitative and quantitative determination of the aldehyde.
In synthetic chemistry, the carbonyl group of pyridine-2-carboxaldehydes can be transformed into a wide range of functional groups. rsc.orgresearchgate.net Besides the formation of imine-based derivatives like thiosemicarbazones and hydrazones, the aldehyde can undergo:
Reductive Amination: To produce various substituted aminomethylpyridines.
Wittig and Related Reactions: To form alkenylpyridines.
Grignard and Organolithium Additions: To generate secondary alcohols, which can be further oxidized or functionalized.
Aldol (B89426) Condensations: To create α,β-unsaturated carbonyl compounds. researchgate.net
These transformations are often facilitated by the coordination of the pyridine nitrogen to a metal center, which can activate the aldehyde group towards nucleophilic attack or influence the stereochemical outcome of the reaction. rsc.orgresearchgate.net The development of new catalytic systems and reaction methodologies continues to expand the toolkit for the functionalization of pyridine carbonyl compounds, enabling the synthesis of complex molecular architectures with diverse applications. researchgate.net
Broader Research Directions and Advanced Materials Perspectives
Integration of 4-Methylpyridine-2-carbaldehyde (B1311750) as a Versatile Building Block in Complex Organic Synthesis
This compound is a valuable chemical building block, a foundational component used for constructing more complex molecules. chembk.comcymitquimica.com Its utility in synthetic organic chemistry is primarily due to the aldehyde functional group, which is highly reactive. This reactivity allows it to participate in a variety of chemical transformations.
A key reaction is its condensation with amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. researchgate.netjocpr.com These Schiff bases are not typically the final product but serve as versatile intermediates for synthesizing a range of other compounds, including those with potential pharmaceutical applications. researchgate.netwikipedia.orgsolubilityofthings.com The aldehyde group is susceptible to nucleophilic attack, enabling reactions that form the basis for creating larger, more intricate molecular structures. wikipedia.org The pyridine (B92270) ring itself, with its nitrogen atom, also influences the compound's reactivity and can be involved in further chemical modifications.
The strategic placement of the methyl group at the 4-position and the aldehyde at the 2-position on the pyridine ring provides a framework that can be systematically modified, making it an important precursor in the synthesis of diverse and complex organic molecules. a2bchem.com
Table 1: Key Reactions Involving this compound
| Reaction Type | Reagent | Product Type | Significance |
|---|---|---|---|
| Schiff Base Condensation | Primary Amines | Imines (Schiff Bases) | Intermediates for ligands and bioactive molecules. researchgate.netjocpr.comwikipedia.org |
| Nucleophilic Addition | Nucleophiles | Alcohols, etc. | Formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org |
Potential for Applications in Materials Science, particularly in Nonlinear Optical Materials
The field of materials science has identified this compound and its derivatives as promising candidates for creating advanced materials, especially those with nonlinear optical (NLO) properties. NLO materials are substances that interact with light to produce new light fields with altered frequencies, phases, or other characteristics. This phenomenon is critical for technologies like lasers and optical data processing.
The potential of these pyridine-based compounds in NLO applications stems from their molecular structure. The pyridine ring acts as an electron-accepting unit, while the rest of the molecule can be modified to include electron-donating groups. This "push-pull" electronic structure is a key design principle for molecules with a high second-order NLO response. Researchers are actively synthesizing and studying new organic chromophores based on the this compound scaffold to optimize these properties.
Emerging Methodologies for Pyridine Scaffold Diversification and Functionalization
The pyridine ring is a fundamental structure in many areas of chemistry. Consequently, the development of new methods to diversify and add functional groups to the pyridine scaffold is a significant area of ongoing research. researchgate.net Traditional methods often require harsh conditions, but modern organic synthesis is focused on creating milder and more precise techniques.
Emerging strategies applicable to molecules like this compound include transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of a wide variety of substituents onto the pyridine ring. Another advanced approach is C-H activation, which aims to directly functionalize the carbon-hydrogen bonds of the pyridine core. These methods provide powerful tools for creating large libraries of pyridine derivatives with finely tuned properties, which is essential for discovering new drugs and materials.
Rational Design Principles for Novel Ligand Systems and Organic Materials
The creation of new molecules for specific functions, whether for binding metal ions or for use in organic electronic devices, is increasingly guided by rational design principles. This compound serves as an excellent platform for this approach.
In the design of new ligands for coordination chemistry, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as "teeth" to bind to metal ions. By strategically altering the chemical groups attached to the pyridine ring, chemists can control the electronic and spatial properties of the ligand. This, in turn, influences the geometry and reactivity of the resulting metal complex. For organic materials, computational modeling is often used to predict properties like NLO activity before a molecule is ever synthesized in the lab, allowing for a more efficient, targeted approach to materials discovery.
Future Research Opportunities and Challenges in Pyridine Carbaldehyde Chemistry
The chemistry of pyridine carbaldehydes, including this compound, remains a fertile ground for future research. A major opportunity lies in the development of more sustainable and environmentally friendly synthetic protocols. This involves using greener solvents, developing more efficient catalysts, and minimizing waste.
A significant challenge is achieving selective functionalization at different positions on the pyridine ring, especially when a reactive aldehyde group is present. researchgate.net Successfully addressing this challenge will unlock the ability to create even more complex and functionally diverse molecules. Furthermore, a deeper and more predictive understanding of the relationship between the structure of these molecules and their properties is needed. This knowledge will be crucial for the rational design of new catalysts, sensors, and advanced materials. The continued exploration of pyridine carbaldehydes in interdisciplinary fields promises to yield exciting discoveries. ijcce.ac.ir
Q & A
Q. What are the recommended handling and storage protocols for 4-Methylpyridine-2-carbaldehyde?
Answer: this compound is a liquid with a boiling point of 208.8°C and a density of 1.082 g/mL at 25°C. Due to its aldehyde functionality, it is sensitive to oxidation and moisture. Storage should be under inert gas (nitrogen or argon) at 2–8°C to prevent degradation . Safety protocols include:
- Handling : Use gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for several minutes and seek medical advice .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: While direct synthesis methods are not detailed in the provided evidence, analogous pyridine-carbaldehyde derivatives (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) are synthesized via:
- Nucleophilic substitution : Reacting pyridine precursors with aldehydes or alkyl halides under controlled conditions.
- Purification : Column chromatography or recrystallization, with purity verified by HPLC (≥98%) .
- Key Parameters : Optimize reaction temperature, solvent polarity (e.g., dichloromethane), and stoichiometry to minimize by-products .
Q. How is this compound characterized using basic spectroscopic techniques?
Answer: Core characterization methods include:
- NMR : H and C NMR to confirm the aldehyde proton (~9-10 ppm) and methyl group integration.
- FT-IR : Identify the C=O stretch (~1700 cm) and aromatic C-H stretches (~3000 cm) .
- Mass Spectrometry : Confirm molecular weight (121.14 g/mol) via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can advanced spectroscopic and thermal analyses elucidate the coordination chemistry of this compound?
Answer: In coordination chemistry, the compound’s aldehyde and pyridine groups act as ligands. Advanced techniques include:
- Raman Spectroscopy : Probe metal-ligand vibrational modes (e.g., M-N or M-O stretches) to confirm coordination sites .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes and decomposition patterns (e.g., ligand loss at 200–300°C) .
- X-ray Crystallography : Resolve molecular geometry and bonding angles in crystalline complexes (e.g., Cu(II) or Ag(I) derivatives) .
Q. What computational methods are used to model the electronic structure of this compound and its derivatives?
Answer:
- DFT Calculations : Predict molecular orbitals, charge distribution, and reactivity sites (e.g., aldehyde’s electrophilic carbon). Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability in solution-phase reactions .
Q. How can researchers address contradictory data in literature regarding the ecological impact of pyridine-carbaldehyde derivatives?
Answer: The ecological toxicity of this compound is not well-documented, as noted in safety data sheets . To resolve contradictions:
- Experimental Validation : Conduct bioaccumulation (logP), biodegradability (OECD 301 tests), and aquatic toxicity assays (e.g., Daphnia magna LC).
- Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., 2-Ethylpyridine derivatives) to infer potential risks .
Q. What mechanistic insights guide the use of this compound in multi-step organic syntheses?
Answer: The aldehyde group participates in condensation (e.g., Schiff base formation) and nucleophilic addition reactions. Methodological considerations:
- Schiff Base Synthesis : React with amines (e.g., aniline) under reflux in ethanol, catalyzed by acetic acid. Monitor reaction progress via TLC.
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the pyridine ring. Optimize ligand (e.g., PPh) and base (KCO) for higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
